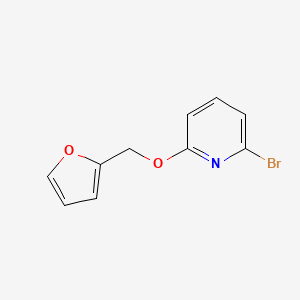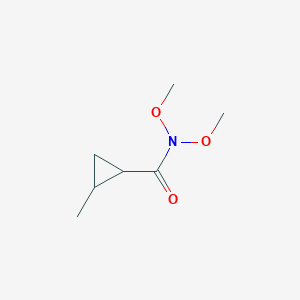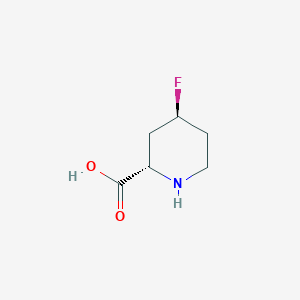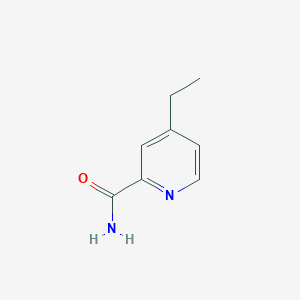![molecular formula C10H8F6O B1501230 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL CAS No. 364-47-6](/img/structure/B1501230.png)
1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL
Overview
Description
“1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL” is an organic compound that belongs to the class of alcohols . It is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Synthesis Analysis
The synthesis of this compound has been described in several patents. For instance, one process involves the preparation of ®-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol and its esters via dynamic kinetic resolution . Another process involves the preparation of ®-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol by asymmetric transfer hydrogenation .
Molecular Structure Analysis
The molecular formula of this compound is C10H8F6O . Its exact mass is 258.04800 and its molecular weight is 258.16000 .
Scientific Research Applications
Metal-Free Synthesis of Cyclobutenes
A study by Alcaide et al. (2015) demonstrates the use of electron-deficient olefins for a metal-free [2+2] cycloaddition reaction with alkynes to afford substituted cyclobutenes at room temperature. This method, showcasing the reactivity of similar trifluoromethyl groups, suggests potential in constructing complex molecular architectures without the need for metal catalysts or harsh conditions (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Synthesis of Bodipy Dimers
Rihn et al. (2011) explored the synthesis of Bodipy dimers using phenyliodine(III) bis(trifluoroacetate) (PIFA) to promote C-C coupling, leading to compounds with unusual redox properties. This approach highlights the potential of trifluoromethyl groups in facilitating reactions for creating novel organic electronic materials (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).
Advanced Materials Synthesis
A study on the preparation and properties of metal-containing heterocycles by Lindner et al. (1994) illustrates the role of bis(triflates), similar in reactivity to the trifluoromethyl groups, in synthesizing metalloorthocyclophanes. These compounds, with their unique structural and electronic properties, could be pivotal in developing advanced materials and catalysts (Lindner, Wassing, Pitsch, Fawzi, & Steimann, 1994).
Organic Light-Emitting Diodes (OLEDs)
Han et al. (2015) conducted a theoretical study on osmium(II) complexes with different ancillary ligands, revealing the potential of 1,2-bis(phospholano)benzene derivatives for enhancing OLED performance. This work suggests avenues for exploring similar compounds to improve electronic and optical properties of materials (Han, Liu, Miao, Zhao, & Zhang, 2015).
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), causing serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL is the human neurokinin-1 (NK-1) receptor . The NK-1 receptor is a G-protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in mediating responses to the neuropeptide substance P, which is involved in pain perception, depression, nausea, and vomiting.
Mode of Action
Given its role as a key intermediate in the synthesis of aprepitant , a potent NK-1 receptor antagonist, it’s plausible that it may also exhibit antagonist activity at this receptor. Antagonists prevent the activation of the receptor by substance P, thereby modulating the physiological responses mediated by this neuropeptide.
Pharmacokinetics
Given its use as a key intermediate in the synthesis of aprepitant , it’s possible that it may share some pharmacokinetic characteristics with this drug. Aprepitant is well-absorbed orally and is extensively metabolized in the liver, with the metabolites primarily excreted in the feces.
Biochemical Analysis
Biochemical Properties
1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the neurokinin-1 (NK-1) receptor, where it serves as a key intermediate in the synthesis of aprepitant, a potent NK-1 receptor antagonist . This interaction is crucial for its role in modulating biochemical pathways related to neurokinin signaling.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with the NK-1 receptor can lead to changes in cell signaling pathways that are involved in pain perception, stress responses, and inflammation . Additionally, it may affect gene expression patterns related to these pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, depending on the context of its use. For instance, its role as an intermediate in the synthesis of aprepitant involves binding to the NK-1 receptor, thereby inhibiting its activity and modulating downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolism . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell . Understanding these pathways is crucial for optimizing its use in biochemical and pharmacological studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and efficacy, making it essential to study these aspects for therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are crucial for understanding its mechanism of action and optimizing its use in biochemical studies.
Properties
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)7-4-6(9(11,12)13)2-3-8(7)10(14,15)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSGCKQDLFXCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672346 | |
| Record name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-47-6 | |
| Record name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 364-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-A]pyrimidine-7-carboxamide](/img/structure/B1501150.png)




![5-Methoxyimidazo[1,2-a]pyrazine](/img/structure/B1501167.png)






